molecular formula C8H12N2O3 B570812 Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate CAS No. 112083-52-0

Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate

Cat. No.: B570812
CAS No.: 112083-52-0
M. Wt: 184.195
InChI Key: XKAPHQGNAWOYRX-UHFFFAOYSA-N
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Description

Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate is a heterocyclic compound featuring a piperazine ring with a ketone and ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate can be synthesized through a multicomponent reaction involving methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and cyclohexane-1,3-diones . The reaction typically involves condensation between a 1,3-diketone and an aldehyde, followed by the addition of a heterocyclic enaminone as a C-nucleophile, and intramolecular heterocyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides .

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted piperazine compounds .

Mechanism of Action

The mechanism of action of methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(6-methyl-3-oxopiperazin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-4-9-8(12)6(10-5)3-7(11)13-2/h3,5,10H,4H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAPHQGNAWOYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(=CC(=O)OC)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698900
Record name Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112083-52-0
Record name Methyl (6-methyl-3-oxopiperazin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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